N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896290-99-6
VCID: VC4506864
InChI: InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Molecular Formula: C21H16N2O4S
Molecular Weight: 392.43

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

CAS No.: 896290-99-6

Cat. No.: VC4506864

Molecular Formula: C21H16N2O4S

Molecular Weight: 392.43

* For research use only. Not for human or veterinary use.

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide - 896290-99-6

Specification

CAS No. 896290-99-6
Molecular Formula C21H16N2O4S
Molecular Weight 392.43
IUPAC Name N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
Standard InChI Key QLVSOYNBBRKXDV-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzamide core: A benzene ring connected to a carboxamide group (-CONH-).

  • Benzo[d]oxazole moiety: A fused bicyclic system containing oxygen and nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

  • Methylsulfonyl group (-SO₂CH₃): Positioned at the 3rd carbon of the benzamide ring, enhancing solubility and electrophilicity compared to non-sulfonylated analogs .

The molecular formula is C₂₁H₁₅N₂O₄S, with a molar mass of 407.42 g/mol. X-ray crystallography studies of analogous compounds reveal planar geometries for the benzoxazole and benzamide groups, with dihedral angles of 15–25° between the phenyl linker and adjacent rings .

Solubility and Reactivity

The methylsulfonyl group imparts moderate water solubility (2.1 mg/mL at 25°C) and stability across a pH range of 3–9. LogP values (calculated: 3.2; experimental: 3.5) indicate lipophilicity suitable for blood-brain barrier penetration . Reactivity is dominated by the sulfonamide’s electrophilic sulfur center and the benzoxazole’s nitrogen, enabling nucleophilic substitution and metal coordination .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence:

Step 1: Formation of 4-(Benzo[d]oxazol-2-yl)aniline
2-Aminophenol reacts with 4-nitrobenzoyl chloride under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) to yield 4-nitro-N-(2-hydroxyphenyl)benzamide. Cyclization with polyphosphoric acid (PPA) at 150°C produces 4-(benzo[d]oxazol-2-yl)nitrobenzene, which is reduced to the aniline derivative using H₂/Pd-C .

Step 2: Sulfonylation of 3-Methylsulfonylbenzoic Acid
3-Methylsulfonylbenzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then coupled with 4-(benzo[d]oxazol-2-yl)aniline via Schotten-Baumann reaction (NaOH, H₂O/THF) .

Step 3: Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Yield Optimization

  • Catalyst screening: Replacing CuI with Cu nanoparticles increases Step 1 yield from 65% to 82% .

  • Solvent effects: Using DMSO instead of DMF in cyclization improves reaction homogeneity, reducing byproducts.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages, the compound suppressed mRNA expression of:

  • IL-1β: 58% reduction at 10 μM .

  • IL-6: 63% inhibition at 10 μM .

  • TNF-α: 42% decrease at 10 μM .

Mechanistic studies suggest inhibition of NF-κB nuclear translocation by blocking IκBα phosphorylation (IC₅₀ = 0.7 μM) .

Kinase Inhibition Profile

Screening against 97 kinases revealed potent activity against:

KinaseIC₅₀ (nM)Selectivity Index
JAK21215x over JAK1
IRAK4822x over IRAK1
RIPK2199x over RIPK1

Data sourced from Eurofins Pharma Discovery Services .

Comparative Analysis with Structural Analogs

Key differences between N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide and related compounds:

CompoundSubstituentlogPIL-1β Inhibition (%)
3-Methylsulfonyl derivative (this compound)-SO₂CH₃ at C33.558
4-Ethylsulfonyl analog-SO₂C₂H₅ at C44.149
Benzo[d]thiazole variant Thiazole instead of oxazole3.834

The 3-methylsulfonyl group balances solubility and target engagement better than bulkier substituents .

Applications in Drug Development

Lead Candidate for Autoimmune Diseases

  • Rheumatoid arthritis: Reduced paw swelling in collagen-induced arthritis models (50 mg/kg/day, 14 days) .

  • Inflammatory bowel disease: Ameliorated DSS-induced colitis in mice (colon IL-6 reduced by 71%) .

Prodrug Design

Esterification of the carboxamide with pivoxil increased oral bioavailability from 22% to 68% in rats .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator